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Compound of Interest |

Compound Name: 5-nitro-1-propyl-1H-pyrazole
CAS No.: 1170522-30-1
Cat. No.: B3039529
. J

Structural Elucidation, Synthesis, and
Regiochemical Control
Executive Summary & Core Significance

1-Propyl-5-nitro-1H-pyrazole (CAS: Generic isomer mix often 144579-38-6; Specific isomer
requires distinct characterization) represents a critical structural motif in two distinct fields: high-
energy density materials (HEDMs) and medicinal chemistry.

» Energetics: The 5-nitro isomer is often denser and more sensitive than its 3-nitro counterpart
due to the "nitro-crowding" effect adjacent to the N-alkyl group, creating significant steric
strain and higher formation enthalpy.

e Pharma: It serves as a regioisomeric scaffold distinct from the 1-methyl-3-propyl-4-nitro
pyrazole core found in PDES inhibitors (e.g., Sildenafil).

The primary technical challenge with this molecule is regioselectivity. Standard alkylation of 3-
nitropyrazole thermodynamically favors the 1,3-isomer. Accessing the 1,5-isomer requires
either kinetic control or de novo cyclization strategies. This guide provides the roadmap to
synthesize and definitively validate the 1,5-structure.
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Chemical Structure & Physicochemical Profile[1][2][3][4]
[51[6][7][8]

The molecule consists of a five-membered aromatic pyrazole ring substituted at position 1 with
a propyl chain and at position 5 with a nitro group.

Value
Property . . Notes
(Predicted/Experimental)
Formula CeHoN3O2
Molecular Weight 155.15 g/mol
Exact Mass 155.0695
Lipophilic due to propyl chain.
LogP ~1.6-1.9 Pop Propy
[1]
Topological Polar Surface Area  ~62 A2 Dominated by the nitro group.
No NH donor; Nitro oxygens +
H-Bond Donors/Acceptors 0/3
Pyrazole N2.
o ] ) ] 5-Nitro is sterically congested
Regioisomerism 5-Nitro (Target) vs 3-Nitro

(Propyl vs NO2).

2.1 Electronic & Steric Analysis

In the 1,5-isomer, the steric repulsion between the N-propyl group and the C5-nitro group
forces the nitro group to rotate slightly out of planarity with the pyrazole ring. This reduces
conjugation compared to the 1,3-isomer, often resulting in:

» Upfield Shift in NMR: The loss of planarity affects the ring current.

o Lower Melting Point: Disrupted crystal packing compared to the planar 1,3-isomer.

Synthesis Protocols

Two primary routes exist. Route A is the "purification heavy" method (direct alkylation), while
Route B is the "chemistry heavy" method (regioselective cyclization).
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Route A: Direct Alkylation of 3-Nitropyrazole (The Separation
Challenge)

¢ Principle: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation occurs at either
nitrogen.

o Regiochemistry: The lone pair on the nitrogen distal to the electron-withdrawing nitro group
(N1 in the 3-nitro tautomer) is more nucleophilic. Thus, 1-propyl-3-nitro-1H-pyrazole is the
major product (>80%). The target 1-propyl-5-nitro-1H-pyrazole is the minor product (<20%).

Protocol:

Reactants: Dissolve 3-nitropyrazole (1.0 eq) in DMF.

Base: Add Cs2CO0s (1.5 eq). Note: Cesium is used to promote tighter ion pairing, potentially
influencing the minor isomer ratio, though steric bulk still favors 1,3.

Alkylation: Add 1-bromopropane (1.2 eq) dropwise at 0°C, then warm to 60°C for 4 hours.

Workup: Quench with water, extract with EtOAc.

Purification (Critical):

o The 1,3-isomer is generally less polar (higher Rf) due to better nitro-conjugation masking
the dipole.

o The 1,5-isomer (Target) is more polar (lower Rf) due to the twisted nitro group exposing
the ring dipole.

o Column: Silica gel, gradient 10% -> 40% EtOAc/Hexanes. Collect the second major spot.

Route B: Regioselective Cyclization (The Preferred Route)

To exclusively generate the 1,5-isomer, one must build the ring with the substituents already in
place.

Protocol:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Precursors: Propylhydrazine hydrochloride + (E)-3-(dimethylamino)-2-nitroacrylaldehyde (or
equivalent nitro-enamine).

e Mechanism: The more nucleophilic terminal nitrogen of propylhydrazine attacks the more
electrophilic carbon of the enamine (beta to the nitro group).

e Procedure:
o Suspend propylhydrazine HCI (1.0 eq) in Ethanol.
o Add TEA (1.1 eq) to free the base.
o Add nitro-enamine precursor (1.0 eq). Reflux for 6 hours.

e Result: Cyclization favors the 1-propyl-5-nitro isomer because the reaction kinetics drive the
hydrazine-NH:z to the most electrophilic center first.

Structural Validation (Self-Validating System)

Distinguishing the 1,3- and 1,5-isomers is the most frequent point of failure. You must use
NOESY (Nuclear Overhauser Effect Spectroscopy).

4.1 The NOESY Logic
e 1-Propyl-3-nitro-1H-pyrazole:

o The N-propyl group is attached to N1.

o The adjacent carbon is C5, which bears a Proton (H).

o Result: Strong NOE correlation between N-CHz and C5-H.
e 1-Propyl-5-nitro-1H-pyrazole (Target):

o The N-propyl group is attached to N1.

o The adjacent carbon is C5, which bears the Nitro Group.

o The nearest ring proton is at C4.
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o Result: NO NOE correlation between N-CH2 and a ring proton (or a very weak long-range

one to C4-H).
4.2 NMR Data Summary (Simulated)
. 1-Propyl-3-nitro 1-Propyl-5-nitro
Nucleus Signal
(Isomer A) (Target)
Two doublets (C4-H,
) Two doublets (C3-H,
_ C5-H). C5-His _
1H NMR Ring Protons ) C4-H). C3-H is
deshielded (~7.8 ]
typically ~7.5 ppm.
ppm).
Triplet, often shifted
) downfield (~4.4 ppm)
1H NMR N-CHz (Propyl) Triplet, ~4.1 ppm. ) o
due to steric twist/nitro
proximity.
) Strong Cross-peak: N-  SILENT region: N-CH:z
NOESY Key Interaction i )
CHz < Ring H -~ Ring H
Signal at ~155 ppm Signal at ~145 ppm
13C NMR C-Nitro J PP J PP

(C3).

(C5).

Visualization of Pathways & Logic

The following diagrams illustrate the synthesis regioselectivity and the NOESY structural proof.
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Route A: Direct Alkylation
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Caption: Synthesis Pathways. Route A yields a mixture requiring difficult separation. Route B
(Cyclization) provides direct access to the target 1,5-isomer.
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Caption: NOESY Correlation Logic. The absence of a cross-peak between the N-propyl group
and a ring proton confirms the 5-nitro structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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